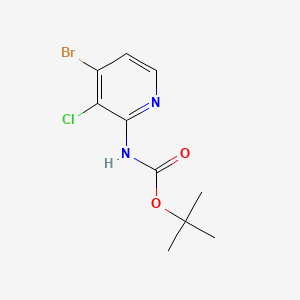
tert-Butyl (4-bromo-3-chloropyridin-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-(4-bromo-3-chloropyridin-2-yl)carbamate: is a chemical compound with the molecular formula C10H12BrClN2O2 . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-bromo-3-chloropyridin-2-yl)carbamate typically involves the reaction of 4-bromo-3-chloropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:
4-bromo-3-chloropyridine+tert-butyl chloroformatetriethylaminetert-butyl N-(4-bromo-3-chloropyridin-2-yl)carbamate
Industrial Production Methods: In an industrial setting, the production of tert-butyl N-(4-bromo-3-chloropyridin-2-yl)carbamate may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Substitution Reactions: tert-Butyl N-(4-bromo-3-chloropyridin-2-yl)carbamate can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Deprotection: Trifluoroacetic acid is commonly used to remove the tert-butyl carbamate group.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.
Deprotected Amine: Removal of the tert-butyl carbamate group yields the corresponding amine.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: tert-Butyl N-(4-bromo-3-chloropyridin-2-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules, particularly in medicinal chemistry.
Biology:
Bioconjugation: The compound can be used to modify biomolecules, such as proteins and peptides, through carbamate linkage, facilitating the study of biological processes.
Medicine:
Drug Development: It serves as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of tert-butyl N-(4-bromo-3-chloropyridin-2-yl)carbamate primarily involves its role as a protecting group for amines. The tert-butyl carbamate group protects the amine functionality during various chemical reactions and can be selectively removed under acidic conditions. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized or modified.
相似化合物的比较
- tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate
- tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate
- tert-Butyl (4-bromobutyl)carbamate
Comparison:
- Structural Differences: The position of the bromine and chlorine atoms on the pyridine ring can vary, leading to different reactivity and properties.
- Reactivity: The reactivity of these compounds in substitution and deprotection reactions can differ based on the electronic effects of the substituents.
- Applications: While all these compounds can serve as protecting groups for amines, their specific applications may vary depending on their reactivity and stability.
属性
分子式 |
C10H12BrClN2O2 |
|---|---|
分子量 |
307.57 g/mol |
IUPAC 名称 |
tert-butyl N-(4-bromo-3-chloropyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-8-7(12)6(11)4-5-13-8/h4-5H,1-3H3,(H,13,14,15) |
InChI 键 |
HCMNMFKYYQUYKA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



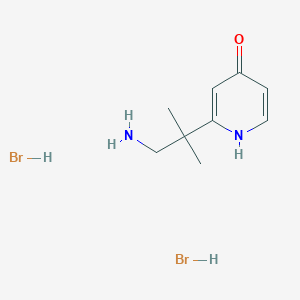
![1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B13497939.png)
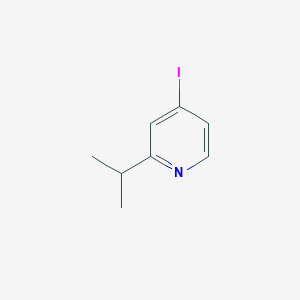

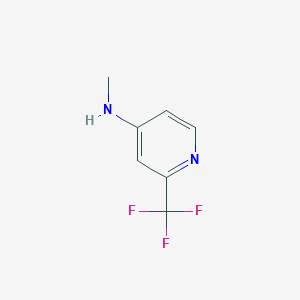
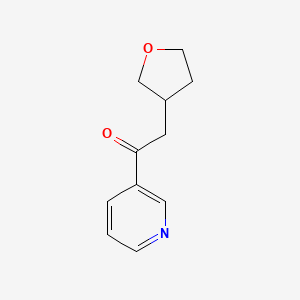
![Bicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13497972.png)
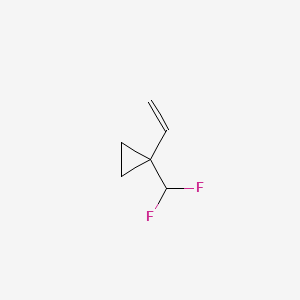
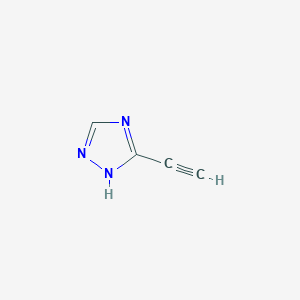
![6-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid](/img/structure/B13497996.png)

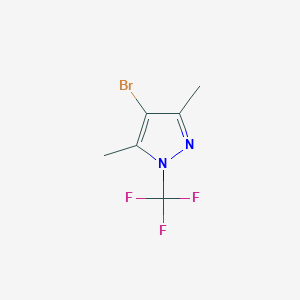
![Methyl 5-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylate](/img/structure/B13498027.png)
